molecular formula C21H21N3 B3235872 2,3-Dip-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine CAS No. 1356332-28-9

2,3-Dip-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine

Cat. No. B3235872
CAS RN: 1356332-28-9
M. Wt: 315.4 g/mol
InChI Key: RCXLPAOLTCRTNI-UHFFFAOYSA-N
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Description

“2,3-Dip-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine” is a chemical compound with the formula C21H21N3 . It is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dip-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine” are not fully detailed in the search results. The boiling point is not specified .

properties

IUPAC Name

2,3-bis(4-methylphenyl)-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3/c1-14-5-9-16(10-6-14)19-20(17-11-7-15(2)8-12-17)24-21-18(23-19)4-3-13-22-21/h5-12H,3-4,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXLPAOLTCRTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(NCCC3)N=C2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dip-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine

Synthesis routes and methods

Procedure details

A solution of 2,3-dip-tolylpyrido[2,3-b]pyrazine (step 1)(181 g, 487 mmol) in EtOH/THF (1:2, 2100 ml) was treated with 10% palladium on carbon (30 g, 28.8 mmol) and the reaction mixture was placed under 0.1 bar of hydrogen at RT. After 2 days and 4 days respectively, additional batches of 10% palladium on carbon (10 g, 9.6 mmol, twice) were added along with Et3N (85 ml, 706 mmol, twice). After 7 days in total, the reaction mixture was filtered through Hyflo (filter material) and washed through with THF (2.5 L in portions). The filtrate was concentrated in vacuo to give a green/yellow solid. The solid was triturated with 1:1 TBME/heptane (500 ml) and filtered. The solid was washed with 1:1 TBME/heptane (200 ml) to give a pale yellow solid which was dried overnight to afford the title compound; HPLC (Agilent 1200), Rt 4.73 min, Method B.
Quantity
181 g
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
2100 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dip-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 2
2,3-Dip-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 3
2,3-Dip-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 4
2,3-Dip-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 5
2,3-Dip-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 6
2,3-Dip-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine

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